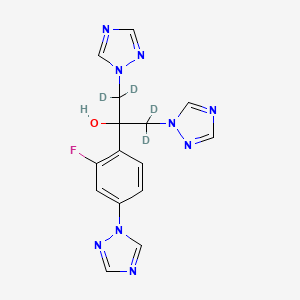
Risperidona N-óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risperidone N-Oxide is a derivative of risperidone, an antipsychotic medication commonly used to treat schizophrenia and bipolar disorder. Risperidone N-Oxide is an impurity that can form during the synthesis of risperidone. It belongs to the chemical class of benzisoxazole derivatives and is known for its potential pharmacological activities.
Aplicaciones Científicas De Investigación
Risperidone N-Oxide has several scientific research applications, including:
Chemistry: Used as a reference standard for the analysis of impurities in risperidone formulations.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the quality control and validation of analytical methods for risperidone.
Mecanismo De Acción
Target of Action
Risperidone N-Oxide, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors are involved in the regulation of mood and behavior. The drug’s high affinity for 5-HT2A receptors is approximately 10-20 fold greater than its binding affinity to D2 receptors .
Mode of Action
Risperidone N-Oxide acts by inhibiting the overactivity of dopaminergic D2 and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be the cause of various mood disorders .
Biochemical Pathways
Risperidone N-Oxide affects several biochemical pathways. It prevents the increased inflammatory parameters induced by lipopolysaccharide (LPS) in the brain cortex. This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase .
Pharmacokinetics
The pharmacokinetics of Risperidone N-Oxide, like Risperidone, involves absorption, distribution, metabolism, and excretion (ADME). Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . Genetic polymorphisms in CYP2D6 can influence the metabolism of Risperidone, thereby affecting its effects and safeties in patients .
Result of Action
The molecular and cellular effects of Risperidone N-Oxide’s action include a decrease in the level of intracellular reactive oxygen species (ROS), damage to the lysosomal membrane, the collapse of the mitochondrial membrane potential (MMP), and an increase in extracellular oxidized glutathione (GSSG) . It also results in a decrease in intracellular glutathione (GSH) levels .
Action Environment
Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of Risperidone N-Oxide. For instance, polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its therapeutic effects and side effects .
Análisis Bioquímico
Biochemical Properties
Risperidone N-Oxide interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2D6 . This interaction plays a crucial role in the drug’s metabolism and can influence its overall effect on the body .
Cellular Effects
Risperidone N-Oxide, like its parent compound Risperidone, may have significant effects on various types of cells and cellular processes. For instance, Risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation
Molecular Mechanism
It is believed to be related to its action as a dopamine and serotonin antagonist . This means it may bind to these receptors, inhibiting their action and leading to changes in neurotransmitter levels and neuronal activity.
Temporal Effects in Laboratory Settings
The temporal effects of Risperidone N-Oxide in laboratory settings are not well-documented. Studies on Risperidone have shown that its effects can change over time. For example, one study found that chronic administration of Risperidone resulted in high serum prolactin levels .
Dosage Effects in Animal Models
In animal models, the effects of Risperidone N-Oxide are likely to vary with different dosages, similar to its parent compound Risperidone. For instance, a study on Risperidone found that it significantly reduced neuropathic pain in rats when administered at certain dosages .
Metabolic Pathways
Risperidone N-Oxide is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6 . This enzyme plays a crucial role in drug metabolism, affecting the drug’s bioavailability and overall effect on the body.
Transport and Distribution
Studies on Risperidone have shown that drugs influencing CYP3A and CYP2D6 metabolic activity may significantly affect Risperidone levels . It’s plausible that Risperidone N-Oxide may be similarly affected.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Risperidone N-Oxide can be synthesized through the oxidation of risperidone. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In an industrial setting, the production of risperidone N-Oxide involves the careful control of reaction parameters such as temperature, pH, and the concentration of oxidizing agents. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Risperidone N-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of risperidone N-Oxide itself is an oxidation reaction.
Reduction: Risperidone N-Oxide can be reduced back to risperidone using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride.
Solvents: Common solvents used include acetonitrile, methanol, and water.
Major Products Formed
Oxidation: Risperidone N-Oxide.
Reduction: Risperidone.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: The parent compound from which risperidone N-Oxide is derived.
Paliperidone: An active metabolite of risperidone with similar pharmacological properties.
Bicyclorisperidone: Another impurity formed during the synthesis of risperidone.
Uniqueness
Risperidone N-Oxide is unique in its structure as an N-oxide derivative of risperidone. This structural modification may confer different pharmacological properties compared to risperidone and its other derivatives. The presence of the N-oxide functional group can influence the compound’s reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQKMRDMDXQQRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the crystal structure of Risperidone N-Oxide Hydrogen Peroxide Methanol Solvate?
A1: Determining the crystal structure of a compound provides valuable insights into its three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice. This information can be crucial for understanding the compound's physicochemical properties, such as solubility, stability, and even its potential for pharmaceutical formulation. In the case of Risperidone N-Oxide Hydrogen Peroxide Methanol Solvate, the study reveals that the hydrogen peroxide molecule plays a significant role in forming chains of Risperidone N-Oxide molecules through hydrogen bonding []. This knowledge can be essential for further research exploring the compound's properties and potential applications.
Q2: What types of intermolecular interactions stabilize the crystal packing in Risperidone N-Oxide Hydrogen Peroxide Methanol Solvate?
A2: The research highlights two main types of intermolecular interactions contributing to the stability of the crystal structure: O—H⋯O and C—H⋯O interactions []. These hydrogen bonding interactions play a crucial role in defining the arrangement of molecules within the crystal lattice and influencing the overall stability of the compound in its solid form.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-[UL-13C5]Ribose](/img/structure/B588482.png)
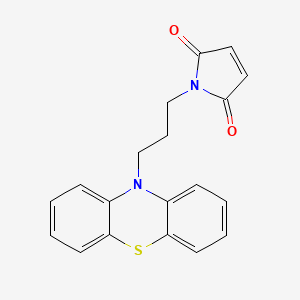
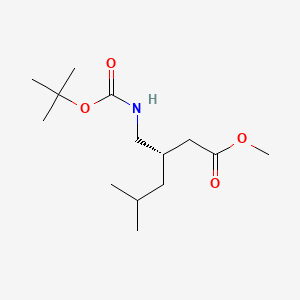
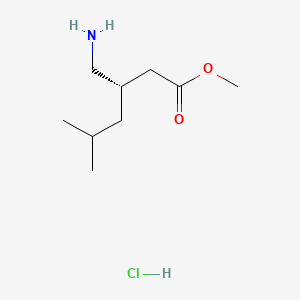
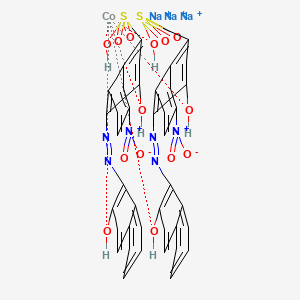
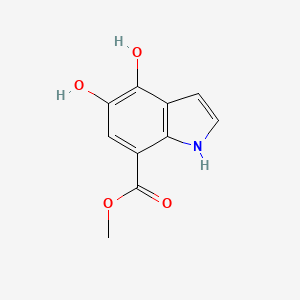
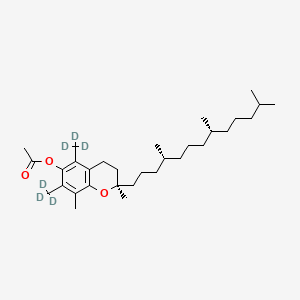
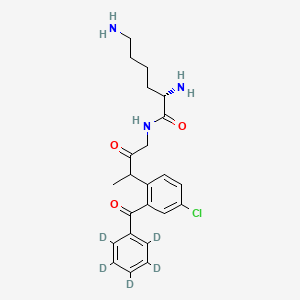
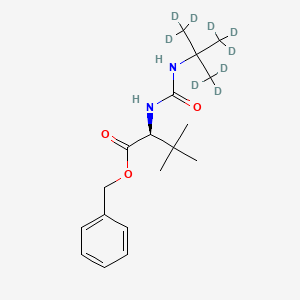
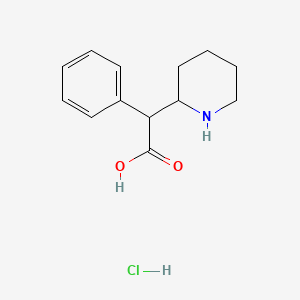
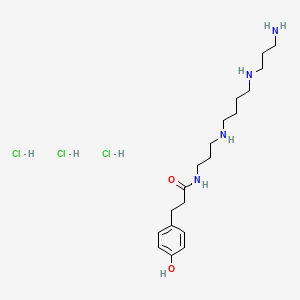
![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
